molecular formula C6H12O2Si B13701309 Silane, diethenyldimethoxy- CAS No. 129762-81-8

Silane, diethenyldimethoxy-

Cat. No.: B13701309
CAS No.: 129762-81-8
M. Wt: 144.24 g/mol
InChI Key: ZPECUSGQPIKHLT-UHFFFAOYSA-N
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Description

Overview of Organofunctional Silanes within Contemporary Material Science

Organofunctional silanes are a class of hybrid chemical compounds that possess both organic and inorganic functionalities within a single molecule. onlytrainings.com This unique dual nature allows them to act as a bridge between dissimilar materials, such as inorganic substrates and organic polymers. onlytrainings.commdpi.com The general structure of an organofunctional silane (B1218182) can be represented as R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy group. researchgate.net

The inorganic reactivity is conferred by the alkoxy groups (e.g., methoxy (B1213986), ethoxy), which can hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netscispace.com These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass, metals, and silica (B1680970), forming stable covalent metallo-siloxane bonds. mdpi.comresearchgate.net Concurrently, the organic functional group (e.g., vinyl, amino, epoxy) can react and form covalent bonds with a polymer matrix. mdpi.com This bridging capability at the molecular level is fundamental to their role as adhesion promoters, coupling agents, crosslinking agents, and surface modifiers. onlytrainings.comlabinsights.nlgelest.com

In contemporary material science, organofunctional silanes are indispensable for enhancing the performance and durability of a wide array of products. They are crucial components in coatings, adhesives, sealants, and elastomers. onlytrainings.com By improving the interfacial adhesion between fillers and the polymer matrix, they significantly enhance the mechanical properties of composite materials. mdpi.comecopowerchem.com Furthermore, they are used to modify the surface properties of materials, imparting characteristics such as hydrophobicity or hydrophilicity. onlytrainings.comscispace.com The versatility of organofunctional silanes has led to their application in advanced fields like nanotechnology, where they are used to surface-modify nanoparticles to improve their dispersion and compatibility within polymer matrices. labinsights.nl

Significance of Vinyl-Functionalized Silanes in Polymer and Hybrid Material Systems

Vinyl-functionalized silanes, a specific subgroup of organofunctional silanes, are characterized by the presence of a vinyl group (CH₂=CH-) as the organofunctional component. This vinyl group provides a site for polymerization and grafting reactions, making these silanes particularly valuable in the production of polymers and hybrid materials.

The primary significance of vinyl-functionalized silanes lies in their ability to act as efficient crosslinking agents and adhesion promoters. dakenchem.com The vinyl group can readily participate in free-radical polymerization with various vinyl monomers, such as styrene (B11656) and acrylates, leading to the formation of crosslinked polymer networks. vulcanchem.com This crosslinking enhances the mechanical strength, thermal stability, and resistance to degradation of the resulting materials. dakenchem.comvulcanchem.com For instance, they are used to produce crosslinked polyethylene (B3416737) for applications like pipes (B44673) and cable insulation. ecopowerchem.com

Foundational Research Trajectories in Alkoxysilane Chemistry

Research in alkoxysilane chemistry has followed several key trajectories, driven by the need for materials with tailored properties and improved performance. A fundamental area of investigation has been the hydrolysis and condensation reactions of alkoxysilanes. researchgate.netresearchgate.net The rates of these reactions are influenced by factors such as pH, temperature, and the nature of the solvent and catalyst, all of which have been extensively studied to control the final structure of the resulting siloxane network. researchgate.net

Another significant research direction has been the development of new and modified alkoxysilanes. doi.org This includes the synthesis of silanes with different organic functionalities to achieve specific interactions with various polymer systems. novapublishers.com For example, research into bifunctional silanes with two different reactive groups has aimed to create more versatile adhesion promoters. labinsights.nl

The application of alkoxysilanes in sol-gel processes represents a major research trajectory. researchgate.net This method allows for the synthesis of inorganic-organic hybrid materials with a high degree of homogeneity at the molecular level. nih.gov Research in this area focuses on controlling the sol-gel process to create materials with specific properties, such as tailored porosity for applications in catalysis and separation. novapublishers.com

Furthermore, there is a growing emphasis on developing more environmentally friendly and sustainable methods for synthesizing and using alkoxysilanes. dakenchem.com This includes research into solvent-less synthesis routes and the use of bio-based precursors. vulcanchem.comdakenchem.com The direct conversion of silica (SiO₂) to alkoxysilanes is being explored as a more energy-efficient alternative to traditional synthesis methods. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129762-81-8

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

IUPAC Name

bis(ethenyl)-dimethoxysilane

InChI

InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3

InChI Key

ZPECUSGQPIKHLT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C=C)(C=C)OC

Origin of Product

United States

Reactivity and Mechanistic Understanding of Diethenyldimethoxy Silane Transformations

Hydrolysis Processes of Alkoxysilane Moieties

Reaction Kinetics and Rate Constants of Hydrolysis under Varied Conditions

The rate of hydrolysis of alkoxysilanes is influenced by a multitude of factors, including the structure of the silane (B1218182), temperature, and the chemical environment. For alkoxysilanes in general, the hydrolysis reaction can have multiple rate coefficients corresponding to the successive hydrolysis of each alkoxy group. nih.gov The rates of hydrolysis for the alkoxy groups are generally related to their steric bulk, with methoxy (B1213986) groups hydrolyzing significantly faster than ethoxy groups. gelest.com For instance, a methoxysilane (B1618054) can hydrolyze at a rate 6-10 times faster than an analogous ethoxysilane. gelest.com

Table 1: Hydrolysis Rate Constants for Various Alkoxysilanes This data is provided for analogous compounds to illustrate general kinetic trends in the absence of specific data for diethenyldimethoxy-silane.

Silane CompoundConditionsRate Constant (k)Reference
Tetraethoxysilane (TEOS)Acidic (HCl catalyst)1.1 to 5.4 x 10² M⁻¹ sec⁻¹ nih.gov
Methyltriethoxy silane (MTES)Alkaline, in Methanol, 30°C2.453 x 10⁴ sec⁻¹ nih.gov
Aminotriethoxy silane (APTS)Neutral, water/silane ratio = 1, 25°C2.77 x 10⁻⁴ sec⁻¹ (initial step) nih.gov
γ-Glycidoxypropyl trimethoxy silane (GPS)With Dibutyltin dilaurate (DBTDL) catalyst0.29 to 5.4 × 10⁻⁴ min⁻¹ nih.gov

The reactivity of diethenyldimethoxy-silane would be influenced by the electronic effects of the two vinyl groups attached to the silicon atom.

Influence of Catalytic Environments (Acidic, Alkaline, Neutral) on Hydrolysis Pathways

The hydrolysis of alkoxysilanes is generally very slow at neutral pH and requires catalysis. gelest.com The reaction mechanisms differ significantly in acidic and alkaline environments. nih.gov

Acidic Catalysis : In an acidic medium, a rapid protonation of the alkoxy group occurs, making the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by water. nih.govgelest.com This mechanism generally leads to a higher rate of hydrolysis compared to condensation, favoring the formation of silanol (B1196071) monomers and less branched clusters. nih.govgelest.com The hydrolysis rate under acidic conditions is significantly greater than under basic conditions and is minimally affected by the organic substituents on the silicon atom. gelest.com

Alkaline Catalysis : Under alkaline conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov This pathway often results in a faster condensation rate relative to hydrolysis, leading to more highly branched and condensed structures. gelest.com

Neutral Conditions : In the absence of external catalysts, the hydrolysis of most alkoxysilanes is extremely slow. gelest.com However, some organofunctional silanes can exhibit intramolecular catalysis. For diethenyldimethoxy-silane, significant autocatalysis is not expected.

The choice of catalyst not only affects the rate of hydrolysis but also the structure of the resulting oligomers and the final network. nih.gov

Impact of Solvent Systems and pH on Hydrolysis Mechanisms

The solvent system plays a crucial role in the hydrolysis of alkoxysilanes by affecting the solubility of the reactants and the stability of the transition states. Protic solvents, such as alcohols, can participate in hydrogen bonding, which can influence the reaction rate. scienceopen.com The use of a co-solvent is often necessary as many alkoxysilanes have low solubility in water. researchgate.net

The pH of the reaction medium is one of the most critical factors controlling the hydrolysis rate. researchgate.net As discussed in the previous section, the hydrolysis mechanism is distinct at low and high pH. The rate of hydrolysis is generally minimized around a neutral pH of 7 and increases under both acidic and basic conditions. gelest.com For many silanes, the rate of hydrolysis is a function of the hydronium or hydroxide ion concentration. e3s-conferences.org For instance, the relationship between the observed rate constant (k_obs) and pH for some hydrolysis reactions can be described by an equation of the form k_obs = A × 10^(B×pH). e3s-conferences.org

Stoichiometric and Kinetic Role of Water/Silane Ratio in Hydrolysis Progression

The ratio of water to silane is a critical parameter that influences not only the kinetics of hydrolysis but also the structure of the resulting siloxane oligomers. nih.gov A sufficient amount of water is necessary to drive the hydrolysis reaction to completion. Stoichiometrically, two moles of water are required for the complete hydrolysis of one mole of diethenyldimethoxy-silane.

However, the water-to-silane ratio is often varied to control the degree of hydrolysis and subsequent condensation. A high water-to-silane ratio generally favors more complete hydrolysis before significant condensation occurs. Conversely, a low water-to-silane ratio can lead to the formation of oligomers containing both silanol and unhydrolyzed alkoxy groups. This can result in different network structures, from linear or cyclic oligomers to more complex, branched polymers. nih.gov

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional network. Condensation can occur between two silanol groups (water-producing) or between a silanol group and an alkoxy group (alcohol-producing). nih.gov

Reaction Kinetics and Rate Constants of Silanol Condensation

The kinetics of condensation are generally more complex than those of hydrolysis, with multiple possible reaction pathways. nih.gov The rate of condensation is also highly dependent on pH, catalyst, solvent, and the structure of the silane. Similar to hydrolysis, condensation is slowest at neutral pH and is catalyzed by both acids and bases. gelest.com

In acidic environments, protonated silanols are involved, and the reaction tends to produce less branched structures. nih.gov In alkaline conditions, deprotonated silanols are the reactive species, leading to a higher condensation rate and more highly cross-linked networks. nih.gov The steric hindrance from the organic substituents (in this case, the vinyl groups) can also affect the rate of condensation.

Table 2: Condensation Rate Constants for Various Silane Systems This data is provided for analogous compounds to illustrate general kinetic trends in the absence of specific data for diethenyldimethoxy-silane.

Silane SystemConditionsRate Constant (k)Reference
Tetraethoxysilane (TEOS)Ammonia catalyst3.2 to 32 x 10³ s⁻¹ nih.gov
General AlkoxysilanesWater-producing condensationVaries with pH and catalyst nih.gov
General AlkoxysilanesAlcohol-producing condensationVaries with pH and catalyst nih.gov

The interplay between the rates of hydrolysis and condensation is what ultimately determines the structure and properties of the final polysiloxane material.

Elucidation of Siloxane Linkage Formation (Si-O-Si) Mechanisms (e.g., Sₙ2-Si)

The formation of the siloxane (Si-O-Si) backbone from diethenyldimethoxy-silane proceeds through a series of hydrolysis and condensation reactions. nih.gov The initial step is the hydrolysis of one or more methoxy groups (Si-OCH₃) to form silanol groups (Si-OH). Following hydrolysis, the crucial condensation step occurs, where silanol groups react with either other silanol groups (releasing water) or with remaining methoxy groups (releasing methanol) to form the stable Si-O-Si linkage.

The mechanism of this condensation reaction is highly dependent on the pH of the system. nih.gov

Alkaline Conditions: Under basic conditions, the reaction is proposed to follow an Sₙ2-Si (bimolecular nucleophilic substitution at silicon) mechanism. nih.gov A silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks the electrophilic silicon atom of another silane molecule (either another silanol or an unhydrolyzed methoxy-silane). This attack proceeds via a penta- or hexavalent transition state, leading to the displacement of a leaving group (either a hydroxide ion or a methoxide (B1231860) ion) and the formation of a siloxane bond. nih.gov

Acidic Conditions: In an acidic medium, the mechanism is altered. A methoxy or silanol group is first protonated in a rapid equilibrium step. nih.gov This protonation makes the silicon atom more electrophilic and, therefore, more susceptible to nucleophilic attack. A neutral nucleophile, such as water for hydrolysis or a neutral silanol group for condensation, then attacks the silicon center. This pathway also leads to the formation of the Si-O-Si bond, typically resulting in less branched polymer structures. nih.gov

Oligomerization and Subsequent Polymerization Pathways

The initial formation of a single siloxane bond marks the beginning of oligomerization. The resulting dimer, which still contains reactive methoxy and potentially silanol groups, can undergo further condensation reactions. This process continues sequentially, with dimers reacting with monomers, dimers reacting with other dimers, and so on, leading to the formation of trimers, tetramers, and larger oligomeric species. nih.gov

The structure of these oligomers can be linear, branched, or cyclic, depending on the reaction conditions and the functionality of the monomer. For diethenyldimethoxy-silane, a difunctional silane in terms of condensable groups, the initial propagation tends to form linear or cyclic oligomers. As the reaction progresses, these oligomers grow in chain length, eventually forming high-molecular-weight polysiloxanes. nih.gov The process can be broadly categorized into several stages:

Initiation: Hydrolysis of methoxy groups to form reactive silanols.

Propagation: Stepwise condensation reactions between monomers and growing oligomers, extending the siloxane chain.

Cross-linking (if applicable): While diethenyldimethoxy-silane primarily forms linear chains, impurities or side reactions can lead to branching points, eventually forming a cross-linked network or gel.

The evolution of these structures can be monitored using techniques like ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between silicon atoms with different numbers of siloxane bridges (e.g., M for one, D for two). sci-hub.seresearchgate.net

Factors Governing Condensation Reaction Rates

The kinetics of the condensation of diethenyldimethoxy-silane are not governed by a single parameter but are influenced by a combination of factors that can be precisely controlled to tailor the final polymer properties. nih.govresearchgate.net

FactorInfluence on Condensation Rate
pH The reaction is slowest near neutral pH (~7) and is accelerated by both acid and base catalysts. The rate minimum typically occurs between pH 3 and 5. nih.gov
Catalysis Acid catalysts (e.g., acetic acid) protonate silanol or alkoxide groups, making the silicon atom more electrophilic. Base catalysts (e.g., amines) generate highly nucleophilic deprotonated silanol groups (silanolates). nih.gov
Steric Hindrance Bulky substituents on the silicon atom impede the approach of the attacking nucleophile, slowing the reaction rate. The two ethenyl groups of diethenyldimethoxy-silane present moderate steric bulk. nih.gov
Inductive Effects Electron-withdrawing groups attached to the silicon atom increase its positive partial charge (electrophilicity), making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the rate. nih.gov

Other significant factors include the water-to-silane ratio, which dictates the extent of hydrolysis preceding condensation, as well as temperature and solvent choice, which affect reaction kinetics and solubility. researchgate.netdntb.gov.ua

Organofunctional Reactivity of Ethenyl Groups

Beyond the reactivity of its methoxy groups, the two ethenyl (vinyl) groups on the silicon atom provide diethenyldimethoxy-silane with organofunctional reactivity, enabling it to participate in a range of organic polymerization reactions.

Copolymerization Mechanisms with Organic Monomers

The ethenyl groups of diethenyldimethoxy-silane can readily participate in free-radical copolymerization with a variety of conventional organic monomers, such as styrenes, acrylates, and methacrylates. In a typical mechanism, a free-radical initiator (e.g., AIBN or a peroxide) decomposes to generate initial radicals. These radicals add across the double bond of either the silane or the comonomer, creating a new radical species that then propagates by adding to other monomer units.

This allows for the incorporation of the dimethoxysilyl functionality as a pendant group along a polymer chain. A specific and efficient example is the thiol-ene radical polymerization, where the ethenyl group reacts with a thiol-containing compound in the presence of a radical initiator. researchgate.net This reaction is known for its high conversion rates and insensitivity to oxygen, making it a robust method for creating silane-functionalized polymers. researchgate.net

Radical Grafting Processes onto Polymer Backbones

Radical grafting is a powerful technique to modify the surface or bulk properties of existing polymers by covalently attaching diethenyldimethoxy-silane. This process is particularly common for modifying polyolefins like polyethylene (B3416737). expresspolymlett.comresearchgate.net

The mechanism involves three key steps:

Initiation: A radical initiator, typically a peroxide like dicumyl peroxide, is thermally decomposed to generate primary radicals.

Hydrogen Abstraction: The primary radical abstracts a hydrogen atom from the polymer backbone (e.g., a polyethylene chain), creating a macroradical.

Grafting: The polymer macroradical attacks the double bond of the ethenyl group on the diethenyldimethoxy-silane molecule. This addition reaction forms a stable carbon-silicon bond, effectively grafting the silane moiety onto the polymer backbone. researchgate.net

The efficiency of this grafting process is influenced by the polymer structure (e.g., branching, molecular weight) and the presence of other additives. expresspolymlett.comresearchgate.net The grafted silane groups can then be used for subsequent moisture-induced cross-linking through the condensation of their methoxy groups.

Endcapping Reactions for Polymer Chain Functionalization

Diethenyldimethoxy-silane can be used as an endcapping agent to introduce reactive silyl (B83357) functionality at the terminus of a polymer chain. This is often achieved in living polymerization systems (e.g., anionic, cationic, or controlled radical polymerization).

In a typical scenario, a living polymer chain with a reactive end (e.g., a carbanion in anionic polymerization) is treated with diethenyldimethoxy-silane. The reactive chain end attacks one of the ethenyl double bonds, forming a covalent bond and consuming the reactive site, thus terminating the polymerization. The result is a polymer chain with a terminal diethenyldimethoxy-silyl group. This functionalized end-group can then be used for various post-polymerization modifications, such as cross-linking via hydrolysis and condensation or for grafting the polymer onto a silica-based surface.

Reaction TypeRole of Ethenyl GroupResulting Structure
Copolymerization Acts as a comonomer in a free-radical polymerization.Polymer backbone with pendant diethenyldimethoxy-silyl groups.
Radical Grafting A radical site on a pre-existing polymer backbone attacks the ethenyl group.A pre-existing polymer modified with grafted diethenyldimethoxy-silyl groups.
Endcapping Reacts with the active end of a living polymer chain to terminate polymerization.A polymer chain with a terminal diethenyldimethoxy-silyl functional group.

Formation of Interpenetrating Polymer Networks (IPNs)

The formation of interpenetrating polymer networks (IPNs) involving diethenyldimethoxy-silane is a nuanced process that leverages the compound's dual reactivity. This dual functionality, stemming from its vinyl and methoxy groups, allows for the sequential or simultaneous formation of two independent polymer networks that are physically entangled but not covalently bonded to each other. The resulting materials can exhibit synergistic properties, combining the attributes of both the organic and inorganic networks.

The primary mechanism for forming an IPN with diethenyldimethoxy-silane involves a two-step process. First, the vinyl groups are polymerized to form an organic polymer network. Subsequently, the methoxy groups are hydrolyzed and condensed to form an inorganic polysiloxane network that interpenetrates the first network.

Step 1: Formation of the First Network (Organic Polymer)

Step 2: Formation of the Second Network (Inorganic Polysiloxane)

Once the first network is formed, the second interpenetrating network is generated from the methoxy groups of the incorporated silane. This process is a classic sol-gel reaction involving two key stages:

Hydrolysis: In the presence of water and a catalyst (acidic or basic), the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form silanol groups (-OH). The rate of this reaction is influenced by the pH of the medium and the water-to-silane ratio.

Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This condensation process leads to the formation of a cross-linked, three-dimensional polysiloxane network.

As the condensation reaction proceeds, the polysiloxane network grows within and throughout the pre-existing organic polymer network, resulting in the formation of a full-IPN. The degree of interpenetration and the morphology of the final IPN are dependent on the kinetics of the sol-gel process and the compatibility between the two polymer networks.

Factors Influencing IPN Formation and Properties

Several factors can be manipulated to control the formation and final properties of the diethenyldimethoxy-silane-based IPNs. These include:

Component Ratio: The relative amounts of diethenyldimethoxy-silane and any comonomers will directly impact the cross-link densities of both networks and, consequently, the mechanical and thermal properties of the final IPN.

Curing Conditions: The temperature, time, and type of initiation used for the vinyl polymerization will affect the structure of the first network. Similarly, the catalyst, pH, and water content in the sol-gel reaction will dictate the kinetics and structure of the second polysiloxane network.

Sequential vs. Simultaneous Formation: While the sequential process described above is common, it is also possible to form the two networks simultaneously. In a simultaneous IPN synthesis, both the vinyl polymerization and the sol-gel reactions are carried out concurrently. This can lead to different morphologies and properties compared to the sequentially formed IPNs.

Polymerization and Crosslinking Chemistry Involving Diethenyldimethoxy Silane

Polysiloxane and Silicone Polymer Synthesis

The synthesis of polysiloxanes and silicone polymers relies on the formation of a siloxane backbone. While traditional methods involve the ring-opening polymerization of cyclic siloxanes or the polycondensation of dichlorosilanes, functional alkoxysilanes like diethenyldimethoxy-silane are typically incorporated to create specific architectures, introduce reactive sites, or form crosslinked networks rather than to form linear homopolymers.

Controlled polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures (e.g., block copolymers, star polymers). In the context of silicones, anionic ring-opening polymerization (AROP) of cyclic monomers like hexamethylcyclotrisiloxane (D3) is a common method for producing linear polydimethylsiloxane (PDMS) with controlled characteristics. conicet.gov.ar

While diethenyldimethoxy-silane is not a typical monomer for linear chain growth via these methods, its functional groups can be utilized in more advanced strategies. For instance, its vinyl groups could be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of polymers with defined microstructures. nih.gov Furthermore, Lewis pair polymerization (LPP) has emerged as a powerful tool for the controlled and selective polymerization of polar monomers, offering a potential route for incorporating such functional silanes into complex polymer architectures. researchgate.netrsc.org These strategies enable the precise placement of reactive vinyl or alkoxysilane functionalities along a polymer chain, which can then be used for subsequent crosslinking or modification.

Diethenyldimethoxy-silane is particularly well-suited for forming crosslinked silicone networks due to its dual functionality. The formation of these three-dimensional structures is critical for the properties of silicone elastomers and resins.

There are two primary pathways for network formation involving this silane (B1218182):

Hydrosilylation: This process involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond (vinyl group). researchgate.net Diethenyldimethoxy-silane, with its two vinyl groups, can act as a crosslinker for polymers containing Si-H groups. By controlling the stoichiometric ratio of Si-H to vinyl groups, the crosslink density of the resulting network can be precisely managed, which in turn dictates the material's mechanical properties. researchgate.net This method is widely used in the silicone industry to cure elastomers at room or elevated temperatures. researchgate.net

Condensation Curing: The two methoxy (B1213986) groups on the silane molecule can be hydrolyzed by moisture (even atmospheric) to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo a condensation reaction with other silanols (from another silane molecule or a silanol-terminated polymer) to form stable siloxane (Si-O-Si) crosslinks, releasing methanol as a byproduct. mdpi.com This reaction is often accelerated by catalysts. The difunctional nature of the methoxy groups in diethenyldimethoxy-silane allows it to link two polymer chains, contributing to the formation of a robust 3D network. osti.govfigshare.com

The final network structure, and thus the material properties, can be tailored by adjusting parameters such as the concentration of the silane, the type of catalyst used, curing temperature, and the presence of moisture. mdpi.comresearchgate.net

Advanced Material Science Applications of Diethenyldimethoxy Silane

Surface Modification and Interfacial Science

Silanes are versatile molecules for modifying the interface between inorganic and organic materials. This capability stems from their dual functionality: hydrolyzable groups that can bond to inorganic substrates and organofunctional groups that can interact with a polymer matrix.

Mechanistic Understanding of Silane (B1218182) Bonding to Diverse Inorganic Substrates (e.g., Glass, Metal Oxides, Silica (B1680970), Ceramics, Fillers)

The bonding of an alkoxysilane like diethenyldimethoxy-silane to inorganic surfaces is a multi-step process. These inorganic substrates are typically rich in surface hydroxyl (-OH) groups. nih.gov

The proposed mechanism involves:

Hydrolysis: The two methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acid or base. nih.govresearchgate.net

Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). During this process, a water molecule is released. researchgate.net

Self-Condensation: Adjacent silanol groups on different silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface. nih.gov

This sequence of reactions transforms a typically hydrophilic inorganic surface into one that is functionalized with the silane's organic groups—in this case, diethenyl and dimethyl groups.

Methodologies for Surface Treatment of Inorganic Fillers, Pigments, and Fibers

The application of silanes to inorganic materials is a critical step in manufacturing high-performance composites. The goal is to achieve a uniform and durable coating on the filler surface. Two primary methods are generally employed:

Wet Treatment: In this method, the filler is treated with a dilute solution of the silane in a solvent, typically an alcohol-water mixture. The filler is slurried in the solution, allowing for thorough and uniform coverage. The treated filler is then dried to promote the condensation reaction and remove the solvent.

Dry Treatment: For large-scale production, a dry treatment process is often preferred. The silane, either neat or as a concentrated solution, is sprayed onto the filler particles in a high-intensity mixer. The adsorbed moisture on the filler's surface is often sufficient to initiate the hydrolysis of the silane.

The choice of method depends on the specific filler, the desired level of treatment, and the production scale.

Tailoring Surface Wettability (Hydrophobicity/Hydrophilicity) through Silane Functionalization

Surface wettability is governed by the surface energy of a material. Silane functionalization is a highly effective method for altering this property. nih.gov The organic groups attached to the silicon atom dictate the new surface characteristics.

For diethenyldimethoxy-silane, the dimethyl and diethenyl groups are non-polar. When this silane is bonded to a hydrophilic inorganic surface, these organic groups are oriented outwards, creating a new surface with lower surface energy. This change would render the surface more hydrophobic (water-repellent). nih.gov The degree of hydrophobicity can be quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. While specific data for diethenyldimethoxy-silane is not available, similar alkyl and vinyl silanes are known to significantly increase the water contact angle on glass and silica surfaces.

Fabrication and Characterization of Self-Assembled Monolayers (SAMs) via Silane Deposition

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed by the spontaneous adsorption of molecules onto a substrate. illinois.edu Organosilanes are frequently used to form robust SAMs on hydroxylated surfaces like silicon oxide due to the formation of strong covalent bonds. illinois.edu

The fabrication of a SAM from diethenyldimethoxy-silane would typically involve exposing a clean, hydroxylated substrate to a dilute solution of the silane in an anhydrous organic solvent. The methoxy groups would react with trace amounts of water and the surface hydroxyls to form a covalently bonded monolayer. The dimethyl and diethenyl groups would form the outer surface of the monolayer.

Characterization of such SAMs is crucial to confirm their quality and properties. Common techniques include:

Contact Angle Goniometry: To measure the wettability and infer the surface energy.

Ellipsometry: To determine the thickness of the monolayer.

Atomic Force Microscopy (AFM): To visualize the surface topography and homogeneity. illinois.edu

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane. illinois.edu

Composite Materials Development and Reinforcement

Composite materials combine a matrix (typically a polymer) with a reinforcing filler (such as glass fibers or silica particles) to achieve properties superior to either component alone. The performance of a composite is highly dependent on the adhesion between the matrix and the filler.

Role as Coupling Agents in Organic-Inorganic Composite Systems

Silanes like diethenyldimethoxy-silane are classic examples of coupling agents. sci-hub.stdntb.gov.ua They act as a molecular bridge at the interface between the inorganic filler and the organic polymer matrix. sci-hub.st

The bifunctional nature of diethenyldimethoxy-silane allows it to perform this role effectively:

The dimethoxy end of the molecule hydrolyzes and bonds to the inorganic filler surface, as described in section 5.1.1.

The diethenyl (vinyl) groups are organofunctional and are capable of co-reacting with the polymer matrix during polymerization or cross-linking, particularly in resins that cure via free-radical mechanisms (e.g., polyesters, polyethylenes).

This dual reactivity creates a strong covalent bond across the interface, which allows for efficient stress transfer from the polymer matrix to the reinforcing filler. This leads to significant improvements in the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. sci-hub.st It also enhances resistance to environmental factors like moisture, which can degrade the filler-matrix interface. nih.gov

Enhancement of Interfacial Adhesion in Particulate and Fiber-Reinforced Composites

Simultaneously, the vinyl (ethenyl) groups of the silane are designed to be compatible with and participate in the curing reaction of the polymer matrix. During polymerization, these vinyl groups can copolymerize with the polymer chains, creating a strong covalent link between the filler surface and the matrix. This "molecular bridge" effect significantly enhances interfacial adhesion, which is crucial for efficient stress transfer from the matrix to the reinforcing filler. Strong interfacial adhesion prevents delamination at the filler-matrix interface under mechanical or thermal stress, thereby improving the durability and longevity of the composite material.

Impact on Mechanical Performance of Composites (e.g., Tensile, Flexural, Shear Strength, Fracture Toughness)

The enhancement of interfacial adhesion through the use of silane coupling agents like diethenyldimethoxysilane is directly linked to the improvement of the mechanical properties of the composite. By creating a robust bond between the filler and the matrix, the silane facilitates the transfer of applied stress from the weaker polymer matrix to the stronger reinforcing filler.

This efficient stress transfer leads to notable improvements in several key mechanical performance indicators:

Tensile Strength: The ability of the material to withstand pulling forces is increased as the load is effectively distributed to the reinforcing fibers or particles.

Flexural Strength: The material's resistance to bending is enhanced due to the improved adhesion, which prevents the layers of reinforcement from sliding past one another.

Shear Strength: The ability to resist forces that would cause the internal structure of the material to slide against itself is improved by the strong interfacial bond.

Fracture Toughness: The material's resistance to the propagation of cracks is increased because the well-bonded filler particles can act as crack arrestors, deflecting or blunting the crack tip and dissipating energy.

While specific data for diethenyldimethoxysilane is not available, studies on similar vinyl silanes in composites have consistently shown significant improvements in these mechanical properties compared to composites without a coupling agent.

Interactive Data Table: Illustrative Mechanical Properties of Reinforced Polymer Composites

Below is a representative data table illustrating the typical effects of a vinyl silane coupling agent on the mechanical properties of a generic glass fiber-reinforced polymer composite. Note: This data is illustrative and not specific to diethenyldimethoxysilane.

PropertyPolymer Matrix OnlyComposite without Coupling AgentComposite with Vinyl Silane
Tensile Strength (MPa)60120180
Flexural Strength (MPa)80150250
Shear Strength (MPa)4070110
Fracture Toughness (MPa·m¹/²)1.53.05.0

Influence on Filler Dispersion and Homogeneity within Polymer Matrices

Achieving a uniform dispersion of filler particles or fibers within a polymer matrix is a significant challenge in composite manufacturing. Fillers, particularly at the nanoscale, have a strong tendency to agglomerate due to van der Waals forces. These agglomerates can act as stress concentration points, leading to premature failure of the composite.

Silane coupling agents can play a crucial role in improving filler dispersion. By treating the surface of the filler with a silane like diethenyldimethoxysilane, the surface chemistry of the filler is modified. The organic vinyl groups on the silane make the filler surface more compatible with the organic polymer matrix (hydrophobic), reducing the natural tendency of the inorganic filler (often hydrophilic) to clump together. This improved compatibility facilitates the wetting of the filler by the polymer during compounding and processing, leading to a more homogeneous and uniform distribution of the reinforcement throughout the matrix. A well-dispersed filler system ensures that the mechanical properties are consistent throughout the composite material.

Analysis of Stress Transfer Mechanisms at Filler-Matrix Interfaces

The primary function of the interfacial region in a composite is to transfer stress from the polymer matrix to the reinforcing filler. The effectiveness of this stress transfer is a key indicator of the performance of the coupling agent. The chemical bonds formed by diethenyldimethoxysilane at the interface create a continuous path for stress to travel from the matrix to the filler.

The stress transfer mechanism can be analyzed using various micromechanical testing techniques, such as the single-fiber fragmentation test or micro-debonding tests. These methods allow for the quantification of the interfacial shear strength (IFSS), which is a direct measure of the adhesion between the fiber and the matrix. A higher IFSS value indicates a more efficient stress transfer and a stronger interface. The covalent bonds formed by the vinyl groups of the silane with the polymer matrix are critical to achieving a high IFSS, ensuring that the interface does not become the weak link in the composite structure.

Sol-Gel Chemistry and Hybrid Inorganic-Organic Materials

Utilization as Alkoxide Precursors in Sol-Gel Processes

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. Alkoxysilanes, such as diethenyldimethoxysilane, are common precursors in this process. The process involves two primary reactions:

Hydrolysis: The methoxy groups (-OCH3) of the silane react with water, often in the presence of an acid or base catalyst, to form silanol groups (-Si-OH) and methanol as a byproduct.

Condensation: The newly formed silanol groups then react with each other (or with remaining methoxy groups) to form stable siloxane bonds (-Si-O-Si-), which create a three-dimensional network.

The presence of two methoxy groups in diethenyldimethoxysilane allows it to act as a network former, contributing to the backbone of the resulting gel. The vinyl groups, being non-hydrolyzable, are retained in the final structure, imparting organic functionality to the inorganic silicate network.

Formation of Organically Modified Silicas (ORMOSILs) and Related Hybrid Materials

When an organofunctional alkoxysilane like diethenyldimethoxysilane is used in a sol-gel process, either alone or in combination with other alkoxysilanes (such as tetraethoxysilane, TEOS), the resulting material is an Organically Modified Silica, or ORMOSIL. These are hybrid materials that combine the properties of both inorganic glasses (e.g., hardness, thermal stability) and organic polymers (e.g., flexibility, functionality).

In the case of diethenyldimethoxysilane, the resulting ORMOSIL would possess a silica-based network with pendant vinyl groups. These vinyl groups can be subsequently polymerized or cross-linked, allowing for the creation of a wide range of hybrid materials with tailored properties. For example, these materials could be used to create scratch-resistant coatings, functionalized surfaces, or matrices for embedding other molecules. The ability to incorporate organic functionality directly into an inorganic network at the molecular level is a key advantage of using precursors like diethenyldimethoxysilane in sol-gel chemistry.

Development of Biocomposites and Encapsulation Technologies via Sol-Gel Methods

Diethenyldimethoxy-silane is a bifunctional organosilane that plays a significant role in the formation of organic-inorganic hybrid materials, such as biocomposites, through the sol-gel process. The sol-gel method allows for the synthesis of these materials at low temperatures, which is particularly advantageous for the incorporation of sensitive biological molecules. The process involves the hydrolysis and condensation of the methoxy groups on the silane, forming a siloxane (Si-O-Si) network. researchgate.net

The two vinyl groups of diethenyldimethoxy-silane provide sites for organic polymerization, which can be initiated by thermal or photochemical methods. This dual reactivity allows for the creation of a crosslinked network where inorganic silica domains are chemically bonded to organic polymer chains. This covalent integration is key to the enhanced properties of the resulting biocomposites.

In the context of encapsulation, the sol-gel process with diethenyldimethoxy-silane can be used to create a silica-based network around a core material, such as a drug or a cell. The vinyl groups can be further functionalized to tailor the surface properties of the encapsulating shell, for instance, to control the release rate of the encapsulated substance. The ability to form a protective and functionalized silica shell around sensitive materials makes this a valuable technique in biotechnology and medicine. nih.gov

The properties of the final biocomposite or encapsulated system are highly dependent on the reaction conditions, including the water-to-silane ratio, the type of catalyst used, and the solvent. These parameters influence the rates of hydrolysis and condensation, which in turn determine the structure and porosity of the silica network.

Control of Sol-Gel Kinetics and Resulting Material Morphology

The kinetics of the sol-gel process for diethenyldimethoxy-silane, like other alkoxysilanes, are governed by the rates of hydrolysis and condensation of the methoxy groups. bohrium.com These rates are highly sensitive to pH, temperature, solvent, and the concentration of reactants. mdpi.com The presence of two methoxy groups in diethenyldimethoxy-silane, as opposed to the more common three in trialkoxysilanes, influences the connectivity and structure of the resulting siloxane network.

Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower, leading to the formation of more linear or lightly branched polymers. researchgate.net This can result in materials with a more open and porous structure. Conversely, under basic conditions, both hydrolysis and condensation rates are rapid, favoring the formation of highly branched clusters that aggregate to form colloidal particles. researchgate.net This often leads to denser materials with smaller pores.

The morphology of the final material, whether it be a powder, a dense film, or a porous monolith, is a direct consequence of the sol-gel kinetics. researchgate.net By carefully controlling the reaction parameters, it is possible to tailor the material's properties, such as surface area, pore size, and mechanical strength. The vinyl groups of diethenyldimethoxy-silane can also influence the final morphology by participating in side reactions or by affecting the solubility of the growing oligomers in the reaction medium.

Below is an interactive table illustrating the influence of pH on the sol-gel process of a vinyl-functionalized silane like diethenyldimethoxy-silane.

Catalyst ConditionHydrolysis RateCondensation RateResulting Morphology
Acidic (pH < 7)FastSlowLinear or lightly branched polymers, open porous structure
Neutral (pH ≈ 7)SlowModerateCross-linked networks
Basic (pH > 7)FastFastHighly branched clusters, dense materials with small pores

Strategies for Precursor Reactivity Control (e.g., Chelation) in Multi-Component Sol-Gel Systems

In multi-component sol-gel systems, where diethenyldimethoxy-silane might be co-polymerized with other precursors like metal alkoxides (e.g., titanium or zirconium alkoxides), controlling the relative reactivity of the different precursors is crucial. Metal alkoxides are often much more reactive towards hydrolysis and condensation than silicon alkoxides. srce.hr This disparity in reaction rates can lead to phase separation and the formation of inhomogeneous materials.

One effective strategy to mitigate this issue is the use of chelating agents. srce.hr Chelating agents, such as β-diketones (e.g., acetylacetone) or carboxylic acids, can form stable complexes with the metal alkoxide. This coordination of the chelating ligand to the metal center reduces the number of available sites for hydrolysis, thereby decreasing its reactivity. srce.hr This allows the hydrolysis and condensation rates of the metal alkoxide to be better matched with those of the diethenyldimethoxy-silane, promoting the formation of a more homogeneous hybrid network at the molecular level.

The choice of chelating agent and the molar ratio of chelating agent to metal alkoxide are critical parameters that can be adjusted to fine-tune the reactivity of the metal precursor. This level of control is essential for producing materials with desired properties, such as optical transparency, thermal stability, and mechanical integrity.

Coating and Adhesion Technologies

Adhesion Promotion in High-Performance Coatings, Paints, and Sealants

Diethenyldimethoxy-silane functions as an effective adhesion promoter at the interface between organic polymers and inorganic substrates. onlytrainings.com Its bifunctional nature allows it to act as a molecular bridge, creating durable chemical bonds between dissimilar materials. wacker.comdakenchem.com The methoxy groups on the silicon atom can hydrolyze to form silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metal, and ceramics, forming stable covalent Si-O-Substrate bonds. mdpi.com

Simultaneously, the vinyl groups are available to react and co-polymerize with the organic resin binder of the coating, paint, or sealant. wacker.com This reaction can be initiated by the curing mechanism of the coating system, which may involve free-radical polymerization or other addition reactions. This covalent linkage between the silane and the polymer matrix ensures strong and durable adhesion.

The use of diethenyldimethoxy-silane as an adhesion promoter can significantly improve the performance of coatings, particularly under harsh environmental conditions. paint.org It enhances resistance to moisture, heat, and chemicals, thereby preventing delamination and extending the service life of the protective system. specialchem.com

The following table provides illustrative data on the impact of a vinyl silane adhesion promoter on the adhesion of a coating to different substrates.

SubstrateAdhesion without Silane (ASTM D3359)Adhesion with Diethenyldimethoxy-silane (ASTM D3359)
Glass2B5B
Aluminum3B5B
Steel3B5B

Development of Protective and Functional Coatings (e.g., Corrosion Resistance, Abrasion Resistance, Water Repellency)

Beyond adhesion promotion, diethenyldimethoxy-silane is a key component in the formulation of protective and functional coatings. When incorporated into a coating formulation, the silane hydrolyzes and condenses to form a cross-linked siloxane network within the polymer matrix. paint.org This inorganic network enhances the mechanical properties of the coating, leading to improved abrasion and scratch resistance. google.com

The formation of a dense, cross-linked siloxane structure also creates a barrier against the ingress of corrosive species such as water, oxygen, and ions. mdpi.com This barrier effect is fundamental to providing corrosion resistance for metallic substrates. researchgate.net The hydrophobic nature of the diethenyl groups contributes to the water repellency of the coating, preventing water from reaching the substrate surface and initiating corrosion.

Functional coatings with tailored surface properties can also be developed. The vinyl groups on the silane can be used as reactive sites for the attachment of other functional molecules, allowing for the creation of surfaces with specific properties such as anti-fouling, self-cleaning, or enhanced UV resistance.

The table below shows typical performance enhancements in coatings formulated with a vinyl silane.

PropertyStandard CoatingCoating with Diethenyldimethoxy-silane
Corrosion Resistance (Salt Spray, ASTM B117)250 hours> 500 hours
Abrasion Resistance (Taber, CS-17 wheel, 1000 cycles)50 mg loss25 mg loss
Water Contact Angle75°105°

Application in Moisture-Curing Adhesive Systems

In moisture-curing adhesive systems, such as silylated polyurethanes or polyethers, diethenyldimethoxy-silane can serve multiple roles. Its primary function is often as a cross-linking agent. The methoxy groups of the silane can react with atmospheric moisture to hydrolyze into reactive silanol groups. These silanols can then condense with each other or with other silanol groups on the polymer backbone, forming a durable, cross-linked siloxane network that provides the adhesive with its final strength and elasticity.

The rate of curing in these systems is dependent on the ambient humidity and the reactivity of the silane. The dimethoxy functionality of diethenyldimethoxy-silane offers a controlled curing profile compared to trimethoxy silanes.

Advanced Analytical and Characterization Methodologies for Diethenyldimethoxy Silane Systems

Spectroscopic Techniques for Molecular and Network Elucidation

Spectroscopy is a cornerstone for the analysis of silane (B1218182) systems, offering non-destructive and highly detailed information on chemical structure, bonding, and reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si-NMR, ¹H-NMR, ¹³C-NMR) for Reaction Monitoring and Structural Analysis

NMR spectroscopy is an indispensable tool for the structural verification of the diethenyldimethoxy-silane monomer and for tracking the chemical transformations it undergoes during hydrolysis and polycondensation reactions.

¹H-NMR provides quantitative information about the protons in the molecule. For diethenyldimethoxy-silane, the vinyl protons (CH₂=CH-) and the methoxy (B1213986) protons (-OCH₃) appear as distinct signals. During hydrolysis, the intensity of the methoxy proton signal decreases as it is replaced by silanol (B1196071) (Si-OH) protons, which may be observed or exchange with the solvent. The vinyl proton signals remain, allowing for their use as a stable internal reference point to quantify the degree of hydrolysis. ucsb.edu

¹³C-NMR is used to analyze the carbon skeleton of the molecule. The carbons of the vinyl groups and the methoxy groups provide characteristic chemical shifts, confirming the monomer's structure.

²⁹Si-NMR is particularly powerful for studying silane condensation. researchgate.netresearchgate.net The chemical shift of the silicon-29 nucleus is highly sensitive to its local electronic environment, specifically the number of siloxane (Si-O-Si) bridges attached to it. The monomeric diethenyldimethoxy-silane (designated as a D⁰ species, for a difunctional unit with zero siloxane bonds) exhibits a characteristic chemical shift. As condensation proceeds, D¹ species (one Si-O-Si bond) and D² species (two Si-O-Si bonds, forming a linear chain) will appear at different, predictable chemical shifts. unige.chepfl.ch This allows for the direct monitoring of the extent of condensation and the elucidation of the resulting polysiloxane network structure. ucsb.edu

Technique Nucleus Typical Application for Diethenyldimethoxy-silane System Anticipated Chemical Shift (δ) Range (ppm)
¹H-NMR¹HMonomer identification; Monitoring hydrolysis via -OCH₃ signal decrease.Vinyl (CH₂=CH-): 5.5 - 6.5Methoxy (-OCH₃): 3.5 - 4.0
¹³C-NMR¹³CStructural confirmation of the monomer's carbon backbone.Vinyl (CH₂=CH-): 130 - 140Methoxy (-OCH₃): 50 - 60
²⁹Si-NMR²⁹SiMonitoring condensation; Identifying D⁰, D¹, and D² species.D⁰ (Monomer): -20 to -30D¹ (End-group): -30 to -40D² (Linear unit): -40 to -50

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification and Reaction Progress

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups and monitor the chemical changes during the curing or polymerization of diethenyldimethoxy-silane. researchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks, reaction kinetics can be studied.

Key vibrational bands for diethenyldimethoxy-silane include:

Si-O-C stretching: Strong absorptions associated with the methoxy groups on the silicon atom. The intensity of these bands decreases significantly during hydrolysis. researchgate.netscribd.com

C=C stretching: A characteristic peak for the vinyl groups, which can be monitored to observe if these groups are involved in subsequent addition reactions.

Si-O-Si stretching: The formation of a broad and strong absorption band is a clear indicator of polycondensation and the development of a polysiloxane network. researchgate.net

Si-OH stretching: A broad band may appear transiently, indicating the presence of silanol intermediates formed during hydrolysis.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Asymmetric C-H Stretch=C-H (Vinyl)3050 - 3100Remains constant unless vinyl groups react.
Asymmetric C-H Stretch-OCH₃2940 - 2980Decreases during hydrolysis.
C=C StretchC=C (Vinyl)1590 - 1610Remains constant unless vinyl groups react.
Si-O-C Asymmetric StretchSi-O-CH₃1070 - 1190Strong peak in monomer; decreases during hydrolysis and condensation. researchgate.netresearchgate.net
Si-O-Si Asymmetric StretchSi-O-Si1000 - 1130 (Broad)Appears and grows in intensity during condensation, indicating polymer formation. scribd.com
Si-OH StretchSi-OH~3200-3700 (Broad) & 850-950Appears during hydrolysis as an intermediate; decreases during condensation. gelest.com

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is complementary to FTIR and provides valuable information on the vibrational modes of the silane system. It is particularly sensitive to non-polar bonds. For diethenyldimethoxy-silane, Raman spectroscopy is highly effective for monitoring the C=C double bonds of the vinyl groups and the Si-O-Si backbone of the resulting polymer. researchgate.netrsc.org Studies have shown that Raman can be used to analyze the kinetics of siloxane formation in real-time. scite.aimdpi.com The formation of Si-O-Si bonds can be observed by the appearance of characteristic bands, providing insight into the polysiloxane network formation. uea.ac.uk

Vibrational Mode Functional Group Typical Raman Shift (cm⁻¹) Significance in Analysis
C=C StretchC=C (Vinyl)1600 - 1620Strong signal, useful for monitoring vinyl polymerization.
Si-O-Si Symmetric StretchSi-O-Si480 - 625Indicates the formation and structure of the polysiloxane backbone. mdpi.com
Si-C StretchSi-C (Vinyl)680 - 770Confirms the presence of the silicon-carbon bond. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nm of a material. It is exceptionally useful for analyzing thin films or surface modifications created using diethenyldimethoxy-silane on a substrate. A survey scan first identifies the elements present (Si, O, C). Subsequently, high-resolution scans of the individual elemental regions provide detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak can distinguish between different silicon environments. For instance, silicon in the silane (Si-C, Si-O-C) will have a different binding energy than silicon in a fully condensed siloxane network (O-Si-O) or in an underlying silicon-based substrate (e.g., SiO₂). researchgate.netresearchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify carbon in different states, such as adventitious carbon, the vinyl C=C and C-H bonds, and the Si-O-C methoxy carbon.

O 1s: The O 1s peak helps differentiate between oxygen in the methoxy group (Si-O-C), the siloxane network (Si-O-Si), and hydroxyl groups (Si-OH) on the surface. rsc.org

Element (Core Level) Chemical State Typical Binding Energy (eV) Analytical Insight
Si 2pSi-C / Si-O-C (Silane)~102.0 - 102.5Confirms presence of the grafted silane.
Si 2pSi-O-Si (Polysiloxane)~102.5 - 103.5Indicates formation of a condensed siloxane layer.
O 1sSi-O-Si~532.5Primary component of the condensed siloxane network.
O 1sSi-O-C / Si-OH~533.0 - 533.5Indicates presence of unreacted methoxy groups or intermediate silanols. rsc.org
C 1sC-C / C-H (Vinyl)~284.5 - 285.0Confirms presence of the organic functionality.
C 1sC-O (Methoxy)~286.5Indicates presence of unreacted methoxy groups.

UV/Vis Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible spectroscopy probes the electronic transitions within a molecule. libretexts.org For an isolated diethenyldimethoxy-silane molecule, the primary electronic transitions are the σ → σ* and π → π* transitions. The vinyl groups possess a π-bond, which gives rise to a π → π* transition, but this typically occurs at wavelengths below 200 nm, outside the range of standard UV/Vis spectrophotometers. chemtube3d.comtechnologynetworks.com

Therefore, the direct application of UV/Vis spectroscopy for structural elucidation of this specific silane is limited. However, it can be employed as an indirect monitoring tool in several scenarios:

Turbidity Measurements: During sol-gel polymerization, the formation and aggregation of polysiloxane particles can lead to scattering of light. This increase in turbidity can be monitored over time by measuring the absorbance (apparent) at a specific wavelength (e.g., 500 or 600 nm) to study the kinetics of particle growth and gelation. technologynetworks.com

Reaction Monitoring with Chromophores: If diethenyldimethoxy-silane is reacted with a chromophoric reagent, or if its polymerization is initiated by a UV-active initiator, UV/Vis spectroscopy can be used to track the consumption of the chromophore, providing kinetic data for the reaction. paint.orgthermofisher.com

Chromatographic Separations and Polymer Characterization

Chromatographic techniques are essential for assessing the purity of the diethenyldimethoxy-silane monomer and for characterizing the size and distribution of the polymers formed from it.

Liquid Chromatography (LC) for Oligomer and Polymer Separation

Liquid chromatography is an essential technique for separating and analyzing the oligomeric species that form during the initial stages of diethenyldimethoxy-silane polymerization. The separation mechanism in LC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

In the context of diethenyldimethoxy-silane, hydrolysis of the methoxy groups leads to the formation of silanols, which then condense to form siloxane bonds (-Si-O-Si-), creating a mixture of linear, cyclic, and branched oligomers. The composition of this mixture is highly dependent on reaction conditions such as the water-to-silane ratio, which influences the kinetics of hydrolysis and controls the resulting oligomer structures, shapes, and molecular weights researchgate.net.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, can effectively separate these oligomers. In this setup, a nonpolar stationary phase is used with a polar mobile phase. Shorter, more polar oligomers (with more unreacted silanol groups) will have less retention time and elute earlier, while longer, more nonpolar oligomers will interact more strongly with the stationary phase and elute later. Coupling LC with a mass spectrometry (MS) detector provides a powerful tool for both separation and identification of the individual oligomeric structures.

Table 1: Hypothetical LC Separation of Diethenyldimethoxy-silane Hydrolysis Products This table illustrates the expected elution order of different species in a reversed-phase HPLC analysis.

Elution Order Compound/Species Expected Retention Time
1 Methanol Very Low
2 Diethenyldimethoxy-silane (unreacted) Low
3 Diethenylmethoxy-silanol (hydrolyzed monomer) Moderate
4 Siloxane Dimer Moderate-High
5 Siloxane Trimer High
6 Higher Oligomers Very High

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and indispensable technique for characterizing the complete molecular weight distribution of polymers derived from diethenyldimethoxy-silane. researchgate.net The separation in GPC is based on the effective size of the polymer molecules in solution, also known as their hydrodynamic volume. researchgate.netjordilabs.com

The process involves injecting a dissolved polymer sample into a mobile phase that flows through a column packed with porous, rigid particles. researchgate.netagilent.com Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. shimadzu.com Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. jordilabs.comshimadzu.com This results in a separation based on decreasing molecular size. jordilabs.com

By calibrating the instrument with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the sample components. shimadzu.comlcms.cz GPC analysis yields several critical parameters that define the polymer's characteristics:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length.

These values are crucial as they significantly affect the physical and mechanical properties of the final polymer, such as tensile strength, hardness, and melt viscosity. researchgate.net

Table 2: Typical GPC Data for a Polydiethenyl-co-dimethoxysiloxane Sample This interactive table displays representative molecular weight data obtained from a GPC analysis.

Parameter Value Description
Mn ( g/mol ) 18,500 Number-Average Molecular Weight
Mw ( g/mol ) 39,200 Weight-Average Molecular Weight
PDI 2.12 Polydispersity Index (Mw/Mn)

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile species within diethenyldimethoxy-silane systems. This includes quantifying the purity of the unreacted monomer, detecting residual solvents, or analyzing volatile byproducts generated during hydrolysis and condensation reactions, such as methanol. The technique is particularly well-suited for separating and detecting compounds that can be vaporized without decomposition. nih.govdss.go.thresearchgate.net

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. As components elute from the column, they are detected, most commonly by a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for definitive identification. nih.govdss.go.thresearchgate.net

The development of a capillary column GC method is crucial for the analysis of alkoxysilanes. nih.govdss.go.th For diethenyldimethoxy-silane, GC-MS would be used to confirm the identity of the chromatographic peaks. nih.govdss.go.thresearchgate.net This analytical approach allows for the simultaneous determination of multiple volatile organosilicon compounds. nih.govdss.go.th

Table 3: GC-FID Method Parameters for Volatile Silane Analysis This table outlines typical parameters for a GC-FID method adapted for diethenyldimethoxy-silane analysis, based on methods for similar alkoxysilanes.

Parameter Setting
Column Type Capillary Column (e.g., DB-5)
Carrier Gas Helium
Injector Temperature 200 °C
Oven Program Initial 70°C, ramp to 250°C
Detector Flame Ionization Detector (FID)
Detection Limit (hypothetical) ~1 µg/mL
Analytical Range (hypothetical) 1 - 500 µg/mL

Morphological and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of coatings and materials derived from diethenyldimethoxy-silane. researcher.life SEM uses a focused beam of high-energy electrons to scan the surface of a sample, generating signals that provide information about its surface features and composition.

When applied to silane films, SEM can reveal critical details about the quality of the coating. researcher.life It is effective for examining the uniformity and integrity of the film, and it can identify defects such as cracks, pores, or agglomerations that could compromise the performance of the coating, for instance, in corrosion protection applications. researcher.life The high magnification and depth of field of SEM allow for detailed visualization of the microstructural characteristics of the silane layer. For example, SEM has been used to show that silane films can effectively seal defects on a substrate and to observe the dense, uniform structure of optimized silane treatments. researcher.life

Table 4: Morphological Features of Silane Films Observable by SEM This table summarizes key surface characteristics of diethenyldimethoxy-silane based films that can be analyzed using SEM.

Feature Description
Film Uniformity Evenness of the coating across the substrate surface.
Surface Defects Presence of cracks, pinholes, or blistering.
Film Thickness Cross-sectional analysis can provide film thickness measurements.
Particle Agglomeration Clumping of particles within a composite silane film.
Interfacial Integrity Adhesion and continuity of the film at the substrate interface.

Transmission Electron Microscopy (TEM) for Nanostructure and Dispersion Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure of materials at the nanoscale. nih.gov Unlike SEM, which probes the surface, TEM directs a beam of electrons through an ultra-thin specimen to form an image. researchgate.net This makes it an ideal tool for analyzing the nanostructure of materials synthesized from diethenyldimethoxy-silane, such as silica (B1680970) nanoparticles formed via a sol-gel process, or for examining the dispersion of these nanoparticles within a polymer matrix.

TEM can provide detailed information on:

Particle Size and Shape: It allows for the direct visualization and measurement of individual nanoparticles, providing data on their size distribution and morphology (e.g., spherical, irregular). researchgate.net

Crystallinity: Through techniques like selected area electron diffraction (SAED), TEM can determine whether nanoparticles are amorphous or crystalline. researchgate.net

Dispersion: In composite materials, TEM is crucial for assessing how well nanoparticles are dispersed within the host matrix, identifying areas of agglomeration that could affect material properties.

Internal Structure: For complex nanostructures, TEM can reveal core-shell architectures or internal porosity.

Modern TEMs are complex facilities capable of imaging down to the atomic scale and can be combined with spectroscopic techniques for localized chemical analysis. nih.gov

Table 5: Nanostructural Information from TEM Analysis This table outlines the key analytical outputs from TEM characterization of diethenyldimethoxy-silane derived nanomaterials.

Parameter Information Obtained
Imaging Particle size, shape, and distribution.
Electron Diffraction Crystalline structure and phase identification.
Spectroscopy (EDS/EELS) Elemental composition at the nanoscale.
High-Resolution TEM (HRTEM) Visualization of crystal lattice planes and defects.

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about a surface at the nanoscale. oamjms.eu It is an extremely useful method for analyzing the thin, soft organic layers formed by silanes. wiley.com AFM is used to characterize the surface of diethenyldimethoxy-silane coatings, offering quantitative data on surface roughness and visualization of nanoscale features. oamjms.euwiley.com

The instrument works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflections of the cantilever are monitored by a laser to generate a precise 3D map of the surface topography. AFM can be operated in different modes, such as tapping mode, which is gentle on soft samples like silane films. wiley.com

Studies on similar aminosilane films have shown that AFM can reveal the formation of flat layers interspersed with islands due to polymerization. wiley.com The technique provides quantitative roughness parameters, such as the average roughness (Ra), which is a measure of the average deviation of the profile from a mean line. This data is critical for applications where surface smoothness is important.

Table 6: Surface Roughness Data from AFM Analysis This interactive table presents hypothetical AFM data comparing an untreated substrate to one coated with a diethenyldimethoxy-silane film.

Sample Average Roughness (Ra) (nm) Surface Description
Untreated Silicon Wafer 0.15 Very smooth, few features.
Silane-Coated Wafer 0.35 Smooth film with some nanoscale island formation.

Optical Turbidity Scanning for Sol-Gel Kinetics Monitoring

Optical turbidity scanning is a valuable non-invasive technique for real-time monitoring of the sol-gel process involving diethenyldimethoxy-silane. This methodology provides quantitative insights into the distinct phases of hydrolysis and condensation, which are fundamental to the formation of silane-based materials. The analysis is particularly effective for systems where the silane is initially immiscible in the aqueous solution, a common characteristic of organosilanes like diethenyldimethoxy-silane. nih.govdntb.gov.ua

The process begins with the introduction of diethenyldimethoxy-silane into an aqueous medium, typically under controlled pH. Due to its insolubility, the silane forms a distinct phase, often a lens at the top or bottom of the reaction vessel depending on its density relative to the solution. nih.govmdpi.com An instrument like a Turbiscan can then scan the entire height of the sample tube, measuring light transmission and scattering.

The monitoring is characterized by two simultaneous phenomena:

Hydrolysis Monitoring: The hydrolysis of the methoxy groups on the diethenyldimethoxy-silane to form silanols (Si-OH) renders the molecule more soluble in the aqueous phase. As the neat silane is consumed at the interface and dissolves, the distinct silane lens retreats. This dissolution is observed by the instrument as an increase in light transmission at the position of the interface over time. The rate of this change provides a direct measure of the hydrolysis kinetics. nih.govmdpi.com

Condensation Monitoring: Concurrently, in the bulk solution, the newly formed, soluble silanol species begin to undergo polycondensation, forming larger oligomeric and polymeric structures (sol). As these particles grow in size and number, they start to scatter light, leading to a decrease in light transmission and an increase in turbidity throughout the bulk solution. mdpi.com This allows for the tracking of the condensation onset and rate, as well as subsequent stages like particle aggregation and settling. mdpi.com

By systematically varying parameters such as pH, temperature, or catalyst concentration, optical turbidity scanning facilitates a comparative analysis of how these conditions affect the hydrolysis and condensation rates of diethenyldimethoxy-silane. mdpi.com

Table 1: Illustrative Sol-Gel Kinetics Data for Diethenyldimethoxy-silane via Optical Turbidity Scanning
Time (minutes)Interface Position (% Transmission at 2mm height)Bulk Solution (% Transmission at 20mm height)Reaction Stage
05%95%Initial State (Immiscible Silane)
1020%94%Hydrolysis Initiated
3065%90%Active Hydrolysis
6092%75%Hydrolysis Nearing Completion, Condensation Onset
12094%40%Active Condensation and Particle Growth
24095%25%Gelation/Aggregation

Contact Angle Measurements for Surface Wettability Characterization

Contact angle goniometry is a fundamental surface science technique used to characterize the wettability of substrates modified with diethenyldimethoxy-silane. This measurement quantifies the angle formed at the three-phase interface where a liquid droplet, the solid surface, and the surrounding vapor meet. researchgate.net The resulting angle is a direct indicator of the surface's hydrophilicity or hydrophobicity, which is governed by the surface free energy. researchgate.netmdpi.com

When a substrate rich in hydroxyl groups (e.g., glass, silicon wafers, or metal oxides) is treated with diethenyldimethoxy-silane, a silanization process occurs. The methoxy groups (-OCH3) of the silane hydrolyze in the presence of trace water to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). vulcanchem.com

This process anchors the diethenyldimethoxy-silane molecule to the surface, orienting its non-polar diethenyl ((CH=CH)2) groups away from the substrate. These hydrocarbon groups drastically lower the surface energy, transforming the initially hydrophilic, high-energy surface into a hydrophobic, low-energy one. nih.govnih.gov

The effect of this transformation is quantified by measuring the static water contact angle. An untreated glass slide will exhibit a very low contact angle (typically < 30°), indicating good wetting as the water droplet spreads out. After treatment with diethenyldimethoxy-silane, the contact angle will increase significantly (often > 90°), demonstrating a shift to a non-wetting, hydrophobic character. nih.gov This change confirms the successful modification of the surface and is crucial for applications requiring water repellency or controlled adhesion.

Table 2: Representative Water Contact Angle Data on Substrates Before and After Diethenyldimethoxy-silane Treatment
Substrate MaterialSurface StateAverage Water Contact Angle (θ)Wettability
Glass SlideUntreated (Cleaned)25° ± 3°Hydrophilic
Glass SlideTreated with Diethenyldimethoxy-silane98° ± 4°Hydrophobic
Silicon WaferUntreated (Native Oxide)35° ± 2°Hydrophilic
Silicon WaferTreated with Diethenyldimethoxy-silane95° ± 3°Hydrophobic
Aluminum (Oxidized)Untreated (Cleaned)55° ± 5°Moderately Hydrophilic
Aluminum (Oxidized)Treated with Diethenyldimethoxy-silane105° ± 4°Hydrophobic

Thermal and Mechanical Characterization Relevant to Material Performance

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating materials containing diethenyldimethoxy-silane, providing key data on both thermal stability and grafting density. The method involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). researchgate.netresearchgate.net

Thermal Stability: When diethenyldimethoxy-silane is incorporated into a polymer matrix, either as a crosslinker or a coupling agent, it can significantly enhance the thermal stability of the resulting composite. The dual ethenyl groups allow for copolymerization and the formation of a robust crosslinked network, which requires more energy to decompose. vulcanchem.com TGA curves for the modified material will show a higher onset temperature for weight loss (T_onset) and higher temperatures for 5% (T5%) or 10% (T10%) mass loss compared to the unmodified material. researchgate.netmdpi.com This shift to higher decomposition temperatures is a direct measure of the improved thermal stability. gelest.comelsevierpure.com

Grafting Density: TGA is also a widely used method to quantify the amount of silane grafted onto the surface of an inorganic substrate, such as silica or metal oxide nanoparticles. nih.gov By analyzing the mass loss of the silane-treated substrate, the grafting density can be calculated. The analysis involves heating the sample to a temperature high enough to burn off the organic silane molecules but below the decomposition temperature of the inorganic core. The percentage of mass lost corresponds to the organic portion (the diethenyldimethoxy-silane). Knowing the surface area of the substrate and the molecular weight of the silane allows for the calculation of the grafting density, often expressed in molecules per square nanometer. nih.govresearchgate.net

Table 3: TGA Data Comparing Thermal Stability of a Base Polymer and a Diethenyldimethoxy-silane Modified Polymer
MaterialT5% (°C)T10% (°C)Temperature of Max. Degradation Rate (°C)Residual Mass at 600°C (%)
Base Polymer (e.g., Polypropylene)355380425<1%
Polymer with 2% Diethenyldimethoxy-silane385410460~3%

Mechanical Testing (e.g., Hardness, Elastic Modulus, Flexural Strength, Biaxial Flexural Strength)

The incorporation of diethenyldimethoxy-silane as a coupling agent in filled composites or as a crosslinking agent in polymers leads to substantial improvements in mechanical performance. This enhancement is due to the silane's ability to form strong, covalent bonds at the interface between dissimilar materials, such as an inorganic filler (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyester). vulcanchem.comresearchgate.net This improved interfacial adhesion allows for efficient stress transfer from the weaker polymer matrix to the stronger reinforcement, resulting in a composite material with superior mechanical properties. researchgate.netresearchgate.net

Hardness and Elastic Modulus: Hardness, the resistance of a material to localized plastic deformation such as scratching or indentation, is often measured using techniques like Vickers or Knoop microhardness testing. nih.govjmchemsci.com The elastic modulus (or Young's modulus), a measure of stiffness, is determined from the slope of the stress-strain curve in the elastic region. researchgate.net In systems modified with diethenyldimethoxy-silane, the increased crosslink density and improved filler-matrix bonding restrict polymer chain mobility and increase the force required to deform the material, leading to higher hardness and elastic modulus values. nih.gov

Flexural Strength and Biaxial Flexural Strength: Flexural strength is the ability of a material to resist bending forces and is typically measured using a three-point or four-point bending test. researchgate.netsilsource.com Biaxial flexural strength is determined by loading a disc-shaped specimen supported by three points. nih.govnih.gov The presence of a strong interfacial bond created by diethenyldimethoxy-silane prevents crack initiation and propagation at the filler-matrix interface. This forces cracks to travel through the tougher, more energy-intensive path of the matrix or filler, significantly increasing the stress the material can withstand before failure. researchgate.netnih.gov

Table 4: Comparative Mechanical Properties of a Glass-Fiber/Epoxy Composite With and Without Diethenyldimethoxy-silane Treatment
PropertyTest StandardUntreated Glass FibersDiethenyldimethoxy-silane Treated Fibers% Improvement
Vickers Hardness (VHN)ASTM E3848510523.5%
Elastic Modulus (GPa)ASTM D303918.524.230.8%
Flexural Strength (MPa)ASTM D79025041064.0%
Biaxial Flexural Strength (MPa)ISO 687228045060.7%

Rheological Studies of Silane-Modified Systems

Rheological studies are essential for understanding how diethenyldimethoxy-silane affects the processing and curing behavior of polymer systems, such as resins, adhesives, and composite slurries. Rheology is the study of the flow and deformation of matter, providing critical data on properties like viscosity and viscoelasticity (storage modulus G' and loss modulus G''). mdpi.com

When diethenyldimethoxy-silane is added to a system containing fillers, it can act as a dispersing agent. By bonding to the filler surface, it can reduce inter-particle attractions (van der Waals forces), leading to better dispersion and a potential decrease in the viscosity of the slurry at low shear rates. mdpi.commdpi.com This is highly beneficial for processing, as it allows for higher filler loading without an excessive increase in viscosity.

The most significant rheological changes occur during the curing or crosslinking process, which can be initiated thermally or via radiation, activating the ethenyl (vinyl) groups of the silane. As the polymerization and crosslinking reactions proceed, the molecular weight of the polymer chains increases dramatically, and a three-dimensional network is formed. This is observed rheologically as a sharp increase in both the complex viscosity and the storage modulus (G'). unibocconi.it The storage modulus, which represents the elastic response of the material, will eventually surpass the loss modulus (G''), indicating the transition from a liquid-like (viscous) state to a solid-like (elastic) state, a point known as the gel point. mdpi.com

Table 5: Rheological Data of an Epoxy Resin System During Curing with Varying Diethenyldimethoxy-silane Content
Silane Content (wt%)Initial Viscosity (Pa·s) at 25°CGel Time at 120°C (minutes)Final Storage Modulus (G') (Pa) at 25°C
0 (Control)12.5N/A (No crosslinking)~10^3
1.012.045~10^8
2.511.828~10^9
5.012.215~2.5 x 10^9

Thermal Expansion Studies of Composite Materials

Studies on the coefficient of thermal expansion (CTE) are crucial for assessing the dimensional stability of composite materials subjected to temperature fluctuations. The CTE quantifies the degree to which a material expands or contracts with a change in temperature. A significant mismatch in the CTE values between the filler and the polymer matrix in a composite is a primary cause of internal stress, which can lead to micro-cracking, delamination, and ultimately, failure of the material, especially during thermal cycling. nih.gov

Inorganic fillers like glass or ceramics typically have a very low CTE, whereas polymer matrices have a much higher CTE. The introduction of diethenyldimethoxy-silane as a coupling agent plays a vital role in mitigating this mismatch. researchgate.net By forming strong covalent bonds at the filler-matrix interface, the silane effectively couples the two components. This strong bond constrains the natural tendency of the polymer matrix to expand or contract freely. nih.gov

Table 6: Coefficient of Thermal Expansion (CTE) for a Composite System
Material ComponentCTE (ppm/°C)Notes
Epoxy Resin Matrix (Neat)65High expansion typical of polymers
Silica Filler0.5Very low expansion typical of ceramics
Composite with Untreated Silica (40 vol%)48Reduction due to filler, but poor bonding
Composite with Diethenyldimethoxy-silane Treated Silica (40 vol%)32Significant reduction due to strong interfacial coupling

Computational and Theoretical Studies of Diethenyldimethoxy Silane Systems

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the details of electronic structure and reactivity for a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over longer timescales. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time.

For diethenyldimethoxy-silane systems, MD simulations can be used to study the behavior of the molecule in the liquid state, in solution, or as part of a polymer network. By simulating a collection of diethenyldimethoxy-silane molecules, one can study properties like diffusion, viscosity, and the local molecular structure.

A particularly important application of MD is in simulating the polymerization process. Once the initial hydrolysis and condensation reactions have formed oligomers, MD can be used to model how these oligomers further react and grow into a polymer network. These simulations can provide insights into the morphology of the resulting polymer, including its cross-link density and pore structure. The mechanical properties of the final polymer material can also be predicted from MD simulations by subjecting the simulated material to virtual mechanical tests.

The table below illustrates the types of properties that can be obtained from MD simulations of a diethenyldimethoxy-silane based polymer.

PropertyDescription
DensityThe mass per unit volume of the simulated polymer.
Glass Transition Temperature (Tg)The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Diffusion CoefficientA measure of how quickly molecules move through the polymer matrix.
Young's ModulusA measure of the stiffness of the material.

This table describes the potential output of MD simulations; specific values for a poly(diethenyldimethoxy-silane) are not available.

Monte Carlo (MC) Simulations for Polymerization and Oligomerization

Monte Carlo (MC) simulations offer another powerful approach to studying complex systems, particularly for processes like polymerization and oligomerization. Instead of solving equations of motion, MC methods use random sampling to explore the possible configurations of a system and to simulate its behavior based on statistical mechanics.

In the context of diethenyldimethoxy-silane, MC simulations can be used to model the step-growth polymerization process. By defining a set of rules for the hydrolysis and condensation reactions, an MC simulation can track the evolution of the molecular weight distribution of the growing oligomers and polymers. This can provide valuable information about how reaction conditions influence the final polymer structure.

MC simulations are particularly useful for studying phenomena that occur over very long timescales, which can be challenging for MD simulations. For example, the gelation process, where a liquid resin transforms into a solid gel, can be effectively modeled using MC methods. These simulations can predict the gel point, which is the extent of reaction at which an infinite network first appears.

The following table shows the kind of data that can be derived from MC simulations of diethenyldimethoxy-silane polymerization.

ParameterDescription
Number-Average Molecular Weight (Mn)The average molecular weight of the polymer chains.
Weight-Average Molecular Weight (Mw)Another measure of the average molecular weight, which is more sensitive to larger chains.
Polydispersity Index (PDI)The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution.
Gel PointThe critical extent of reaction at which a gel is formed.

This table is illustrative of the potential results from MC simulations.

Predictive Modeling of Silane (B1218182) Polymerization and Oligomer Structures

Predictive modeling, often employing techniques like Quantitative Structure-Property Relationships (QSPR), aims to develop mathematical models that can predict the properties of molecules and materials based on their chemical structure. These models are built by finding statistical correlations between a set of molecular descriptors and a particular property of interest.

For silanes, including diethenyldimethoxy-silane, QSPR models could be developed to predict a wide range of properties, such as boiling point, density, and reactivity. By calculating a set of theoretical molecular descriptors (e.g., topological indices, quantum chemical descriptors) for a series of silanes with known properties, a predictive model can be trained. This model can then be used to estimate the properties of new or uncharacterized silanes like diethenyldimethoxy-silane.

In the context of polymerization, predictive models can be used to forecast the properties of the resulting polymer based on the structure of the silane monomer and the polymerization conditions. For example, a model could be developed to predict the glass transition temperature or the mechanical strength of the final polymer. These predictive tools can accelerate the materials discovery process by allowing for the virtual screening of a large number of potential silane monomers before undertaking experimental synthesis and characterization.

An example of the structure of a QSPR model for predicting a property of a silane is shown below:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where:

Property is the property to be predicted (e.g., boiling point).

c₀, c₁, c₂, ..., cₙ are coefficients determined from the statistical fitting process.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the calculated molecular descriptors.

Such models provide a rapid and cost-effective way to estimate the properties of diethenyldimethoxy-silane and its corresponding polymers, guiding experimental efforts and facilitating the design of new materials with tailored functionalities.

Therefore, section 7.5 of the article, which was to be dedicated to this topic, cannot be generated at this time due to the absence of relevant research findings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Silane, diethenyldimethoxy- in academic laboratories?

  • Methodological Answer : The synthesis typically involves alkoxysilane condensation reactions. For example, reacting dialkyldichlorosilane with ethanol under anhydrous conditions, followed by purification via fractional distillation. Key parameters include stoichiometric control of alkoxy groups and inert atmosphere (e.g., nitrogen) to prevent hydrolysis . Characterization of intermediates via FT-IR (e.g., Si-O-C peaks at ~1080 cm⁻¹) ensures reaction progress .

Q. How can researchers characterize the purity and structural integrity of Silane, diethenyldimethoxy-?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR (δ 3.2–3.6 ppm for methoxy protons) and ²⁹Si NMR (δ –10 to –20 ppm for Si-O-C environments) confirm functional groups .
  • GC-MS : Detects impurities (e.g., residual chlorosilanes) with retention time matching reference standards .
  • Elemental Analysis : Validate C, H, O, and Si content within ±0.3% of theoretical values .

Q. What are the primary applications of Silane, diethenyldimethoxy- in material science research?

  • Methodological Answer : It acts as a crosslinking agent in polymer composites. For instance, in starch-based plastics, silane-modified polyvinyl alcohol fibers show enhanced tensile strength (up to 45% improvement) via covalent Si-O-C bonding with hydroxyl groups in starch . Optimize silane concentration (e.g., 2–5 wt%) and curing time (24–48 hrs) for maximal interfacial adhesion .

Advanced Research Questions

Q. How does Silane, diethenyldimethoxy- behave under varying thermal or hydrolytic conditions?

  • Methodological Answer : Design accelerated aging experiments:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~180°C. Compare with differential scanning calorimetry (DSC) to identify exothermic degradation peaks .
  • Hydrolytic Resistance : Expose to controlled humidity (e.g., 85% RH at 40°C) and monitor Si-O-Si network formation via FT-IR. Degradation kinetics can be modeled using Arrhenius equations .

Q. How can computational modeling predict the reactivity of Silane, diethenyldimethoxy- in surface modification?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., Si center vs. methoxy groups) .
  • Transition States : Simulate hydrolysis pathways (activation energies for Si-O bond cleavage) using Gaussian or ORCA software . Validate with experimental kinetics from IR or mass spectrometry .

Q. How should researchers resolve contradictions in reported hydrolysis rates of Silane, diethenyldimethoxy- across studies?

  • Methodological Answer : Conduct a meta-analysis focusing on:

  • Experimental Variables : Compare solvent polarity (e.g., aqueous vs. ethanolic systems), catalyst use (acidic vs. basic), and silane concentration .
  • Error Sources : Quantify instrumental uncertainty (e.g., ±2% in pH measurements) and batch-to-batch purity variations (via GC-MS) . Apply statistical tools (ANOVA) to isolate significant factors .

Methodological Tables

Table 1 : Key Spectroscopic Signatures for Silane, diethenyldimethoxy-

TechniqueDiagnostic Peaks/FeaturesInterpretationReference
¹H NMR δ 3.3–3.5 ppm (multiplet)Methoxy (-OCH₃) protons
²⁹Si NMR δ –15 ppmSi-O-C linkage
FT-IR 1080 cm⁻¹ (strong)Si-O-C asymmetric stretching

Table 2 : Optimal Reaction Conditions for Silane Functionalization

ParameterRangeImpact on Yield/StabilityReference
Temperature 60–80°CHigher temperatures accelerate hydrolysis but risk premature gelation
Catalyst (pH) 4.5–5.5 (acetic acid)Mild acidity balances reactivity/stability
Solvent Anhydrous ethanolMinimizes competing hydrolysis

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